1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine
Description
1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine is an organic compound that belongs to the class of benzoylpyrazoles These compounds are characterized by the presence of a benzoyl group substituted with a pyrazole ring
Properties
IUPAC Name |
1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4/c15-11-5-3-10(4-6-11)13-8-14(18-17-13)19-7-1-2-12(16)9-19/h3-6,8,12H,1-2,7,9,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHMZXNFTMWEKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NNC(=C2)C3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine typically involves a multi-step process. One common method includes the formation of the pyrazole ring through a one-pot three-component reaction under microwave irradiation. This is followed by the oxidative aromatization of pyrazoline under conventional heating . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-ylamine
Uniqueness
1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine is unique due to its specific structural features, such as the presence of both a pyrazole ring and a piperidine moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
